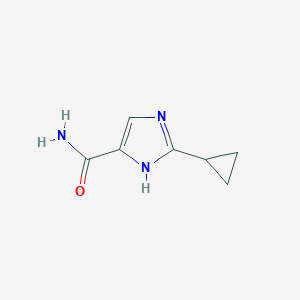

2-cyclopropyl-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

2-cyclopropyl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6(11)5-3-9-7(10-5)4-1-2-4/h3-4H,1-2H2,(H2,8,11)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJDZTAYMWKMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384430-46-9 | |

| Record name | 2-cyclopropyl-1H-imidazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis from N-Propargylamines

Recent advances have demonstrated the utility of N-propargylamine derivatives as precursors for imidazole synthesis. The process involves cyclization under catalytic conditions, often employing transition metals such as copper or palladium.

- A method described in a 2017 ACS publication involves cyclization of N-propargylamines with suitable oxidants, yielding imidazoles with high regioselectivity.

- The process typically involves heating N-propargylamines in the presence of copper catalysts, leading to imidazole formation via a 5-exo-dig cyclization mechanism.

Data Table 1: Typical Conditions for N-Propargylamine to Imidazole Conversion

| Step | Reagents & Conditions | Yield | Reference |

|---|---|---|---|

| 1 | N-propargylamine + CuI, base, heat | 70-85% |

Cyclopropyl Substitution via Cyclopropanation

Incorporation of the cyclopropyl group at the 2-position is achieved either through direct cyclopropanation of the imidazole ring or via precursor modifications.

- Cyclopropanation of imidazoles can be performed using diazomethane derivatives or carbene transfer reactions catalyzed by transition metals.

- An example involves the reaction of imidazole precursors with diazomethane or similar carbene sources in the presence of catalysts like copper or rhodium.

Data Table 2: Cyclopropanation Conditions

| Reagents | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Diazomethane derivatives | Cu, Rh catalysts | Room temp to 50°C | 60-75% |

Functionalization at the 4-Position

Formation of Carboxamide Derivatives

The carboxamide functionality at the 4-position is introduced via amide coupling reactions, typically involving:

- Activation of the imidazole ring or its precursors.

- Coupling with suitable amines or acid derivatives.

- A notable method involves the use of HATU or similar coupling agents to facilitate amide bond formation under mild conditions.

- Alternatively, direct amidation of carboxylic acid intermediates using carbodiimide reagents is common.

Data Table 3: Amide Formation Conditions

| Reagents | Coupling Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Amine + carboxylic acid | HATU | DCM or DMF | 75-90% |

Cost-Effective and Scalable Approaches

Recent research emphasizes the development of more economical routes:

- Using diaminomaleonitrile (DAMN) as a starting material to synthesize imidazole derivatives, reducing reliance on expensive imidazole-4,5-dicarboxylic acid (ID A).

- Employing microwave-assisted synthesis to accelerate reaction times and improve yields.

- A 2024 publication details a three-step process starting from DAMN, involving cyclization, functionalization, and amidation, achieving overall yields exceeding 50% with cost savings.

Data Table 4: Cost-Effective Synthesis Pathway

Summary of Key Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| N-Propargylamine cyclization | N-propargylamines | Copper, oxidants | Mild heating | High regioselectivity | Requires precursor synthesis |

| Cyclopropanation | Imidazole derivatives | Diazomethane, carbene catalysts | Room to moderate temperature | Precise cyclopropyl incorporation | Handling hazardous reagents |

| Cost-effective route from DAMN | Diaminomaleonitrile | Cyclization agents, microwave | 120°C, microwave | Economical, scalable | Multi-step process |

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Cyclopropyl-imidazole-4-amine.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that imidazole derivatives, including 2-cyclopropyl-1H-imidazole-4-carboxamide, exhibit significant anticancer properties. They function as inhibitors of specific enzymes involved in cancer progression. For instance, studies have shown that compounds with imidazole rings can inhibit the activity of certain kinases, which are crucial for tumor growth and proliferation .

VHL Inhibitors

This compound has been identified as a potential inhibitor of the von Hippel-Lindau (VHL) protein, which plays a key role in cellular oxygen sensing and tumor suppression. Inhibiting VHL can lead to increased levels of hypoxia-inducible factors (HIFs), which may have therapeutic implications for conditions like anemia and ischemia .

Neuroprotective Effects

Some studies suggest that imidazole derivatives can offer neuroprotective effects, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Biochemical Applications

Redox Potential Probes

this compound serves as a redox potential probe in biochemical studies. It can be utilized to investigate the redox states within biological systems, providing insights into metabolic processes and cellular responses to oxidative stress .

Enzyme Inhibition Studies

The compound has been employed in enzyme inhibition studies, particularly for enzymes linked to metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for understanding metabolic disorders and developing therapeutic agents .

Environmental Science

Ecosystem Studies

In environmental research, this compound is used as a redox potential probe to study ecosystems' health and stability. By assessing the redox potential in various environments, researchers can evaluate the impact of pollutants and climate change on ecosystem dynamics .

Case Studies

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1H-imidazole-4-carboxamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can form hydrogen bonds with amino acid residues, affecting protein function and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2-cyclopropyl-1H-imidazole-4-carboxamide and related derivatives:

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| This compound | Imidazole | Cyclopropyl, carboxamide | 151.17 | Compact, strained cyclopropyl group; potential for improved metabolic stability |

| 1H-Benzo[d]imidazole-4-carboxamide derivatives* | Benzoimidazole | Pyrrolidine, aminopropyl, etc. | ~250–400 (estimated) | Extended aromatic system; bulky substituents enhance lipophilicity |

| 2-Cyclopropyl-1H-imidazole-4-carboxylic acid | Imidazole | Cyclopropyl, carboxylic acid | 152.15 | Acidic group may reduce cellular permeability compared to carboxamide |

*Derivatives from (e.g., 5cl, 5cn, 5co) .

Key Observations:

Core Structure: The target compound’s imidazole core is less aromatic and smaller than the benzoimidazole derivatives described in . The cyclopropyl group in the target compound contrasts with the pyrrolidine-linked alkyl/aryl chains in the derivatives (e.g., 3-benzamidopropyl in 5cn), which increase molecular weight and lipophilicity .

Functional Groups: The carboxamide (-CONH₂) group in the target compound is a common pharmacophore found in kinase inhibitors and enzyme modulators. Substituents such as 3-aminopropyl (in 5cl) introduce primary amine functionalities, which may improve water solubility or enable salt formation .

Physicochemical Properties

- Molecular Weight: The target compound (151.17 g/mol) adheres to Lipinski’s "Rule of Five," suggesting favorable oral bioavailability.

- Lipophilicity: Cyclopropane’s nonpolar nature may confer moderate logP values (~1–2), whereas benzamide-containing derivatives (e.g., 5co) likely exhibit higher logP (>3), favoring membrane permeability but risking off-target interactions .

- Solubility : The carboxamide group enhances aqueous solubility compared to carboxylic acid derivatives (e.g., 2-cyclopropyl-1H-imidazole-4-carboxylic acid), which may ionize at physiological pH .

Biological Activity

2-Cyclopropyl-1H-imidazole-4-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview

This compound, with the molecular formula , is part of the imidazole family known for various pharmacological properties. Its unique structure, featuring a cyclopropyl group, contributes to its distinct biological effects and potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole ring can modulate enzyme activities or receptor signaling pathways, leading to various pharmacological effects:

- Anticancer Activity : Similar imidazole derivatives have shown potential in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .

- Antimicrobial Properties : Research indicates that compounds within this class may exhibit antibacterial and antifungal activities, making them candidates for antibiotic development .

- Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition has been documented, suggesting potential applications in treating inflammatory diseases.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

- Antitumor Efficacy : In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines. For instance, it showed significant cytotoxicity against melanoma cells with IC50 values comparable to established anticancer drugs .

- Antimicrobial Activity : The compound exhibited promising results against several bacterial strains, indicating its potential as a new antibiotic agent. The minimum inhibitory concentrations (MIC) were determined for multiple pathogens .

- Mechanistic Insights : Molecular docking studies suggested that this compound binds effectively to target proteins involved in cancer progression and microbial resistance, providing a rationale for its observed biological effects .

Case Studies

A few notable case studies highlight the compound's effectiveness:

- Study on Cancer Cell Lines : A study conducted on A375 melanoma cells reported an IC50 value of 12 μM for this compound, indicating strong antiproliferative activity compared to control agents .

- Antimicrobial Testing : In experiments involving Escherichia coli and Staphylococcus aureus, the compound showed MIC values of 8 µg/mL and 16 µg/mL, respectively, demonstrating significant antimicrobial potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Cyclopropyl-1H-benzimidazole-5-carboxylic acid | Benzimidazole | Anticancer and antimicrobial properties |

| 2-Cyclopropyl-1H-indole-5-carboxylic acid | Indole | Antitumor activity |

| This compound | Imidazole | Anticancer, antimicrobial, anti-inflammatory |

These comparisons indicate that while there are similarities in biological activities among imidazole derivatives, the specific structural features of this compound may confer distinct advantages in certain therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-cyclopropyl-1H-imidazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step synthesis starting with cyclopropane-containing precursors. For example, imidazole ring formation can be achieved via cyclocondensation of α-amino carbonyl compounds with nitriles under acidic conditions . Key parameters include temperature control (reflux in acetic acid) and stoichiometric ratios of reagents like sodium acetate to ensure optimal cyclization. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the imidazole ring substitution pattern and cyclopropyl group integration. The carboxamide proton typically appears as a singlet at δ ~8.5 ppm .

- X-ray Crystallography : Resolves spatial arrangement, bond angles (e.g., cyclopropane ring strain), and hydrogen-bonding networks in the solid state .

- HPLC-MS : Validates purity and molecular ion ([M+H]⁺) using reverse-phase C18 columns and acetonitrile/water mobile phases .

Q. How does the cyclopropyl group impact the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 1–10) reveal that the cyclopropyl ring enhances resistance to hydrolytic cleavage compared to non-cyclopropyl analogs. Degradation kinetics are monitored via UV-Vis spectroscopy (λmax ~270 nm) and LC-MS to identify byproducts like imidazole-4-carboxylic acid under strongly alkaline conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurity profiles. To address this:

- Replicate Studies : Use standardized protocols (e.g., NIH/3T3 cells for cytotoxicity assays) and reference controls (e.g., dacarbazine for comparison) .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets and identify confounding variables .

- Purity Validation : Employ orthogonal techniques (NMR, HPLC) to confirm compound integrity before biological testing .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding poses with target proteins (e.g., DNA methyltransferases). The cyclopropyl group’s rigidity may restrict conformational flexibility, favoring hydrophobic pocket interactions .

- QSAR Studies : Corrogate electronic (HOMO/LUMO) and steric (Connolly surface area) descriptors with activity data to optimize substituent effects .

Q. What are the challenges in designing SAR studies for imidazole-4-carboxamide derivatives, and how are they addressed?

- Methodological Answer :

- Synthetic Accessibility : Prioritize modular routes (e.g., Suzuki coupling for aryl substitutions) to rapidly generate analogs .

- Bioactivity Profiling : Use high-throughput screening (HTS) against panels of kinases or oxidoreductases to map selectivity. For example, replacing the cyclopropyl group with bulkier substituents (e.g., tert-butyl) may enhance target affinity but reduce solubility .

- ADME/Tox Prediction : Apply in silico tools (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetic profiles .

Data Analysis & Validation

Q. How should researchers validate conflicting crystallographic data for imidazole derivatives?

- Methodological Answer :

- CCDC Database Cross-Reference : Compare unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding motifs with existing entries (e.g., CCDC 1038591) .

- R-Factor Analysis : Ensure R < 0.05 for high-resolution (<1.0 Å) datasets to minimize model bias .

Q. What methodological rigor is required to ensure reproducibility in biological assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.